molecular formula C41H39F5N4O8S B613561 (2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate CAS No. 136013-81-5

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

Cat. No. B613561
M. Wt: 828.86
InChI Key: PJLRWMCDEBEALM-MHZLTWQESA-N
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Description

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate, also known as (2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate, is a useful research compound. Its molecular formula is C41H39F5N4O8S and its molecular weight is 828.86. The purity is usually 95%.
BenchChem offers high-quality (2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications: Self-Supporting Hydrogels

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-Arg(Pmc)-OPfp is used in the synthesis of these hydrogels .

Methods of Application or Experimental Procedures

The synthesis of these hydrogels involves the creation of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which contain an aliphatic region and a Lys residue . The Fmoc-Arg(Pmc)-OPfp compound is used in the synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Antibacterial Materials: Bactericidal Activities

Summary of the Application

The emergence of antibiotic resistance and the increasing rate of bacterial infections have motivated scientists to explore novel antibacterial materials and strategies . Gels fabricated from ultrashort self-assembled peptides have turned out to be the most promising bactericidal materials .

Methods of Application or Experimental Procedures

In this study, gels were fabricated from Fmoc-l-Arg-d-Phe-d-Phe-CONH2 (RFF) peptide, which are best in class . The gels were characterized for their surface morphology, viscoelastic, self-healing, and stability characteristics .

Results or Outcomes

The RFF gels (2%) exhibited more than 90% inhibition against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) within 6 hours, and the activities were sustained for up to 72 hours . The high-resolution transmission electron microscopy studies indicated electrostatic interactions between the gel and bacterial membrane components, leading to cell lysis and death . The bactericidal characteristics of RFF gels have not been reported so far .

Peptide Synthesis: Solid-Phase Peptide Synthesis

Summary of the Application

Fmoc-Arg(Pmc)-OPfp is used in solid-phase peptide synthesis . This method is a common technique for the production of peptides, which are chains of amino acids that are important in biological functions .

Methods of Application or Experimental Procedures

The requirements for improved oxime base reagents have been developed for the clean introduction of the N α ‐Fmoc protecting group aiming to replace the N ‐hydroxysuccinimide activation .

Results or Outcomes

The use of Fmoc-Arg(Pmc)-OPfp in solid-phase peptide synthesis has led to advancements in the field, allowing for the production of more complex and diverse peptides .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLRWMCDEBEALM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H39F5N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

842.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Pmc)-OPfp

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